molecular formula C11H10ClNO2S B12109133 Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate

Cat. No.: B12109133
M. Wt: 255.72 g/mol
InChI Key: PLEILBKZHHPJGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate typically involves the reaction of 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

methyl 5-chloro-3-(methylamino)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10ClNO2S/c1-13-9-7-5-6(12)3-4-8(7)16-10(9)11(14)15-2/h3-5,13H,1-2H3

InChI Key

PLEILBKZHHPJGW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(SC2=C1C=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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